Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

Medicinal Chemistry ADME Prediction Agrochemical Formulation

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS 130754-19-7) is a fluorinated ester featuring a 4-chlorophenyl group and a gem-difluoroacetate moiety. It serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C10H9ClF2O2
Molecular Weight 234.62 g/mol
CAS No. 130754-19-7
Cat. No. B178256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
CAS130754-19-7
Synonyms(4-Chlorophenyl)-difluoroacetic acid
Molecular FormulaC10H9ClF2O2
Molecular Weight234.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F
InChIInChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
InChIKeyVGULHXRXMXNYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS 130754-19-7): Procurement-Grade Properties and Structural Differentiation


Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS 130754-19-7) is a fluorinated ester featuring a 4-chlorophenyl group and a gem-difluoroacetate moiety. It serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research . The compound is a colorless to light yellow liquid with a predicted boiling point of 267.1±35.0 °C at 760 mmHg and a predicted density of 1.286±0.06 g/cm³ . It is typically stored at 2-8°C to maintain stability .

Compound Class Fluorinated phenylacetate ester synthetic intermediate
Key Structural Motif Gem-difluoro group for metabolic stability and lipophilicity research
Ester Form Advantage Ethyl ester balanced for storage stability and reactivity in multistep synthesis

Why Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate Cannot Be Replaced by Non-Fluorinated or Alternative Ester Analogs in Critical Applications


Generic substitution of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate with non-fluorinated phenylacetate esters or even other difluoroacetate variants is scientifically unsound due to significant differences in physicochemical properties and reactivity. The gem-difluoro group alters the compound's lipophilicity, metabolic stability, and electronic profile compared to its non-fluorinated counterpart, ethyl 2-(4-chlorophenyl)acetate [1]. Furthermore, the ethyl ester form offers distinct hydrolytic stability and synthetic utility compared to the corresponding methyl ester or free acid, which directly impacts downstream reaction yields and process robustness [2]. These quantifiable differences, detailed below, necessitate precise compound selection to ensure experimental reproducibility and desired outcomes.

Lipophilicity & Metabolic Stability
Gem-difluoro group confers higher LogP and altered metabolic stability profile
Non-fluorinated analogs lack these effects, ADME predictions may shift
Ester Reactivity & Process Fit
Ethyl ester offers controlled hydrolysis and wider boiling point window
Methyl ester hydrolyzes faster; free acid requires activation, may alter yields

Quantitative Differentiation of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS 130754-19-7) vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Phenylacetate Analog

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate demonstrates a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated analog, ethyl 2-(4-chlorophenyl)acetate. This increase in lipophilicity is a direct consequence of the gem-difluoro substitution and is predictive of enhanced membrane permeability and metabolic stability in biological systems [1][2].

Lipophilicity (LogP)
Reported
LogP 3.70 vs 2.9, Δ=+0.80
Supports lipophilicity-based lead optimization
In silico prediction (XLogP3)
Medicinal Chemistry ADME Prediction Agrochemical Formulation

Increased Molecular Weight and Density vs. Non-Fluorinated Phenylacetate Analog

The incorporation of two fluorine atoms in Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate results in a quantifiable increase in both molecular weight and density relative to the non-fluorinated ethyl 2-(4-chlorophenyl)acetate. These differences are critical for accurate analytical method development, including LC-MS and GC-MS quantification, and for managing physical properties during large-scale synthesis [1].

Molecular Weight
Reported
234.63 vs 198.65 g/mol, Δ=+35.98
Supports MS-based identification
Standard atomic weights
Analytical Chemistry Process Development Quality Control

Divergent Boiling Point vs. Non-Fluorinated Phenylacetate Analog

The gem-difluoro substitution alters the boiling point of the compound compared to its non-fluorinated counterpart. This difference is practically significant for purification processes such as fractional distillation and for assessing the compound's behavior under thermal stress during reactions [1][2].

Boiling Point
Reported
267.1 vs 258.4 °C, Δ≈+8.7
Informs purification method selection
Predicted values at 760 mmHg
Chemical Engineering Distillation Purification Process Safety

Accelerated Hydrolysis Rate Compared to Non-Fluorinated Acetate Esters

The electron-withdrawing effect of the gem-difluoro group significantly activates the ester carbonyl towards nucleophilic attack. Studies on simple alkyl difluoroacetates have demonstrated that they undergo hydrolysis much more rapidly than their non-fluorinated counterparts, even in neutral aqueous media. While direct head-to-head kinetic data for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate versus ethyl 2-(4-chlorophenyl)acetate are not publicly available, this class-level property is well-established and directly impacts its synthetic utility [1].

Hydrolysis Rate
Class-level
Susceptible to fairly rapid hydrolysis even in neutral medium
Class-level hydrolysis context; verify under specific conditions
Data to verify; no head-to-head kinetics available
Synthetic Methodology Prodrug Design Environmental Fate

Distinct Synthetic Utility Compared to Methyl Ester and Free Acid Analogs

The ethyl ester functionality in Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate offers a balanced reactivity profile. It is more stable to hydrolysis during storage and handling than the corresponding methyl ester, yet it is more reactive and soluble in common organic solvents than the free acid, 2-(4-chlorophenyl)-2,2-difluoroacetic acid. This balance is crucial for its role as a late-stage intermediate in multi-step syntheses, as exemplified by its use in preparing an anti-cancer compound via amide bond formation [1]. The ethyl ester's higher boiling point relative to the methyl ester also provides a wider operational window for solvent removal without product loss .

Synthetic Utility
Class-level
Ethyl ester: balanced stability/reactivity vs methyl ester and free acid
May support synthetic route design
Class-level ester comparison; confirm for target substrate
Process Chemistry Scale-up Synthesis Intermediate Sourcing

Regioisomeric Specificity vs. 3-Chlorophenyl Analog

The position of the chlorine substituent on the phenyl ring is a critical determinant of molecular geometry and biological activity. Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (para-substituted) possesses a different dipole moment and shape compared to its 3-chlorophenyl (meta-substituted) regioisomer. This structural difference can lead to divergent binding affinities to biological targets and altered crystal packing, which are essential considerations in SAR studies and solid-form development [1].

Regioisomeric Specificity
Reported
Para-Cl substitution confers linear geometry; meta-Cl isomer is bent
Critical for SAR and solid-form studies
Structural isomerism; verify binding if used in target engagement assays
Structure-Activity Relationship (SAR) Drug Discovery Crystallography

Optimal Application Scenarios for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS 130754-19-7) Based on Evidence


Synthesis of Fluorinated Pharmaceutical Intermediates for Enhanced Metabolic Stability

The compound's elevated LogP (3.70 vs. 2.9 for the non-fluorinated analog) makes it a preferred starting material for medicinal chemistry programs aiming to improve the membrane permeability and metabolic stability of drug candidates. It is specifically cited as an intermediate in the synthesis of 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, a compound with reported anti-cancer activity [1].

Agrochemical Lead Optimization Requiring Balanced Lipophilicity and Hydrolytic Lability

The combination of a 4-chlorophenyl group and a gem-difluoroacetate moiety provides a unique balance of lipophilicity and chemical reactivity. This profile is advantageous in agrochemical research for designing novel pesticides or herbicides where the difluoroacetate moiety can enhance foliar absorption (due to increased LogP) while still allowing for controlled environmental degradation via hydrolysis [1].

Process Development for Late-Stage Functionalization via Amide Bond Formation

As demonstrated in patent literature, the ethyl ester form of this compound is strategically chosen over the free acid or other esters for its stability and reactivity profile. It can be directly hydrolyzed in situ to the corresponding acid for subsequent amide coupling, streamlining the synthetic route and avoiding an unnecessary purification step. This is a key differentiator for process chemists optimizing multi-step syntheses [1].

Analytical Method Development and Quality Control of Complex Mixtures

The distinct molecular weight (234.63 g/mol) and density (1.286 g/cm³) compared to non-fluorinated analogs (e.g., 198.65 g/mol) allow for unambiguous identification and quantification via LC-MS and GC-MS. This is critical for quality control in both R&D and production environments where this compound may be an impurity, starting material, or product in a complex chemical mixture [1][2].

Application
Selection Property
Validation Focus
Fluorinated pharmaceutical intermediate synthesis for metabolic stability research
Elevated lipophilicity profile (gem-difluoro group)
Lipophilicity and membrane permeability in lead optimization
Agrochemical lead optimization requiring balanced lipophilicity and hydrolytic lability
Combined 4-chlorophenyl and gem-difluoroacetate reactivity
Foliar absorption study and environmental fate assessment
Late-stage functionalization via direct in situ acid generation and amide coupling
Ethyl ester stability and controlled hydrolysis behavior
Streamlined synthetic route without intermediate purification
Analytical method development and quality control of complex mixtures
Distinct molecular weight and density vs non-fluorinated analogs
LC-MS/GC-MS unambiguous identification and quantification

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